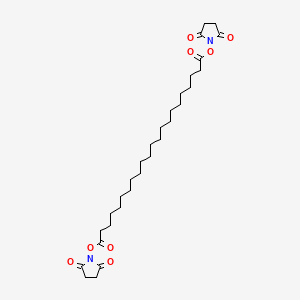
Bis(2,5-dioxopyrrolidin-1-YL) docosanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate is a chemical compound known for its applications in various scientific fields, particularly in the study of protein-protein interactions. It is a homobifunctional crosslinker that contains N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines. This compound is often used in mass spectrometry and other analytical techniques to study the structural dynamics of proteins and protein complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate typically involves the reaction of docosanedioic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester groups. These reactions typically occur with primary amines, resulting in the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Conditions: Organic solvents (e.g., dichloromethane), room temperature, inert atmosphere
Major Products
The major products formed from the reactions of this compound with primary amines are amide-linked conjugates. These conjugates are often used in the study of protein interactions and other biochemical applications .
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein-protein interactions through techniques like crosslinking mass spectrometry.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate involves the formation of covalent bonds between the NHS ester groups and primary amines on target molecules. This results in the crosslinking of proteins or other biomolecules, which can then be analyzed using mass spectrometry or other analytical techniques. The crosslinking process helps to stabilize protein complexes and provides insights into their structural dynamics and interactions .
Comparison with Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate can be compared with other similar compounds such as:
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester-based crosslinker used in protein studies.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: A compound used in organic synthesis and polymer chemistry.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: A reversible linker used for biomacromolecule conjugation .
The uniqueness of this compound lies in its specific application in crosslinking mass spectrometry, providing valuable data on protein-protein interactions and structural dynamics .
Properties
CAS No. |
172905-34-9 |
|---|---|
Molecular Formula |
C30H48N2O8 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) docosanedioate |
InChI |
InChI=1S/C30H48N2O8/c33-25-21-22-26(34)31(25)39-29(37)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-30(38)40-32-27(35)23-24-28(32)36/h1-24H2 |
InChI Key |
ATOWGQPNHVKMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


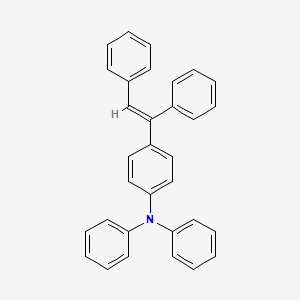
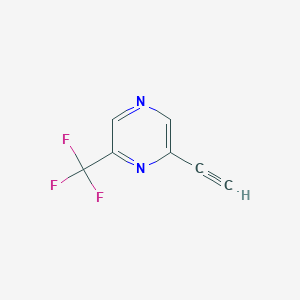
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)
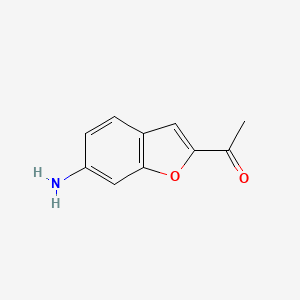


![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)
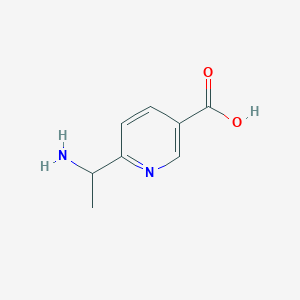
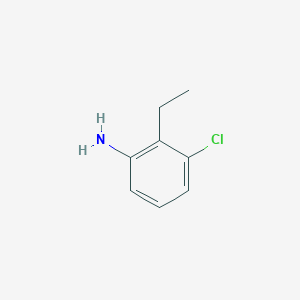
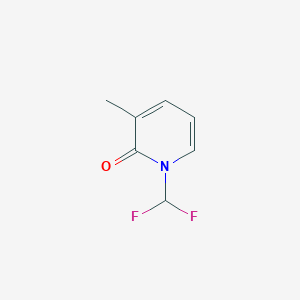
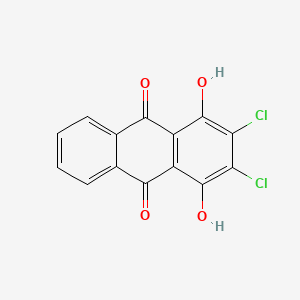
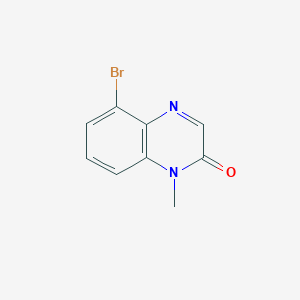
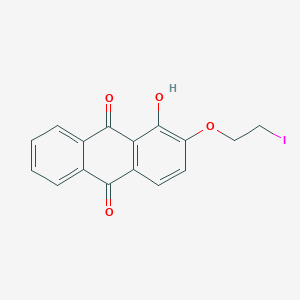
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
